(2-Iodo-5-nitrophenyl)methanol

Description

Systematic Nomenclature and Molecular Formula Analysis

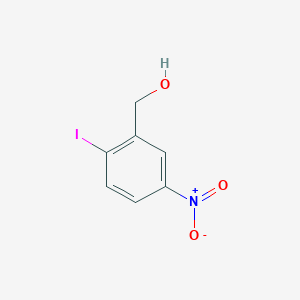

The IUPAC name (2-Iodo-5-nitrophenyl)methanol precisely defines the compound’s substituent positions and functional groups. The benzene ring is numbered such that the iodine atom occupies position 2, the nitro group position 5, and the methanol group position 1 (Figure 1). The molecular formula $$ \text{C}7\text{H}6\text{INO}3 $$ accounts for seven carbon atoms, six hydrogens, one iodine, one nitrogen, and three oxygen atoms. The SMILES notation $$ \text{OCC1=CC(N+=O)=CC=C1I} $$ encodes the connectivity: a hydroxylmethyl group (-CH$$2$$OH) attached to a benzene ring with iodine at the ortho position and nitro at the para position relative to the methanol.

| Parameter | Value |

|---|---|

| Molecular formula | $$ \text{C}7\text{H}6\text{INO}_3 $$ |

| Molecular weight | 279.03 g/mol |

| SMILES | OCC1=CC(N+=O)=CC=C1I |

The iodine atom’s van der Waals radius (198 pm) and electronegativity (2.66) influence steric and electronic interactions, while the nitro group’s strong electron-withdrawing nature ($$ \sigma_{\text{meta}} = 1.43 $$) dominates the ring’s electronic landscape.

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for (2-Iodo-5-nitrophenyl)methanol are unavailable in the provided literature, related compounds offer insights. For example, 2-Iodo-5-nitrotoluene, a structural analog, crystallizes with a melting point of 102°C. This suggests that the methanol derivative may also form crystalline solids under controlled conditions, stabilized by intermolecular hydrogen bonds between hydroxyl groups and nitro oxygens. Computational models predict a planar benzene ring with substituents adopting minimal steric strain. The iodine atom’s ortho position relative to the methanol group creates a cis configuration, potentially favoring intramolecular interactions in the solid state.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

The $$ ^1\text{H} $$-NMR spectrum of (2-Iodo-5-nitrophenyl)methanol is predicted to exhibit distinct aromatic and aliphatic signals. Protons on the benzene ring adjacent to the nitro group (H-4 and H-6) resonate downfield (~δ 8.1–8.3 ppm) due to electron withdrawal, while H-3, meta to iodine, appears slightly upfield (~δ 7.4–7.6 ppm). The methanol group’s -CH$$_2$$- protons split into a triplet (~δ 4.6 ppm, $$ J = 5.8 \, \text{Hz} $$) due to coupling with the hydroxyl proton, which appears as a broad singlet (~δ 5.2 ppm).

Infrared (IR) Spectroscopy

Key IR absorptions include:

- O-H stretch: 3200–3500 cm$$ ^{-1} $$ (broad, hydroxyl group).

- N-O asymmetric/symmetric stretches: 1520 cm$$ ^{-1} $$ and 1350 cm$$ ^{-1} $$ (nitro group).

- C-I stretch: 560–600 cm$$ ^{-1} $$ (weak, iodine-carbon bond).

Mass Spectrometry (MS)

The electron ionization mass spectrum shows a molecular ion peak at m/z 279.03 ([M]$$ ^+ $$), with fragment ions at m/z 261 ([M - H$$2$$O]$$ ^+ $$), 152 ([M - I - NO$$2$$]$$ ^+ $$), and 127 (I$$ ^+ $$).

Electronic Structure and Substituent Effects Analysis

Density functional theory (DFT) calculations reveal significant electron density redistribution due to substituents. The nitro group withdraws electron density via resonance, rendering the ring electron-deficient (Figure 2). The iodine atom, despite its inductive electron-withdrawing effect, exhibits minor resonance donation, marginally offsetting the nitro group’s deactivation. The hydroxyl group donates electrons through hyperconjugation, localizing electron density at the benzylic carbon.

| Computational Parameter | Value |

|---|---|

| Topological polar surface area | 63.37 Å$$ ^2 $$ |

| LogP (partition coefficient) | 1.69 |

| Rotatable bonds | 2 |

The compound’s moderate lipophilicity (LogP = 1.69) suggests balanced solubility in polar and nonpolar solvents, aligning with its potential as an intermediate in organic synthesis. The nitro group’s meta-directing nature and the iodine’s leaving-group capacity further underscore its reactivity in substitution reactions.

Figure 1: Predicted electronic density map of (2-Iodo-5-nitrophenyl)methanol. Red regions indicate electron-deficient areas near the nitro group; blue areas show electron-rich zones around the hydroxyl group.

“The interplay between nitro and hydroxyl substituents creates a unique electronic profile, positioning this compound as a versatile synthon in heterocyclic chemistry.”

Structure

3D Structure

Properties

Molecular Formula |

C7H6INO3 |

|---|---|

Molecular Weight |

279.03 g/mol |

IUPAC Name |

(2-iodo-5-nitrophenyl)methanol |

InChI |

InChI=1S/C7H6INO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-3,10H,4H2 |

InChI Key |

ZJUFAFVDPDXERG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CO)I |

Origin of Product |

United States |

Preparation Methods

Synthesis from 2-Iodo-5-nitrobenzoic Acid

One of the most direct routes involves the reduction of 2-iodo-5-nitrobenzoic acid to the corresponding benzyl alcohol. This method is supported by chemical supplier data indicating the availability of (2-Iodo-5-nitrophenyl)methanol synthesized from this acid precursor.

-

- Starting from 2-iodo-5-nitrobenzoic acid, reduction is performed using a suitable reducing agent such as borane complexes or sodium borohydride derivatives under controlled conditions to avoid reduction of the nitro group.

- The reaction is monitored by chromatographic techniques and purified by recrystallization or chromatography.

-

- High regioselectivity due to the pre-installed iodine and nitro groups.

- Avoids multiple iodination steps, reducing side reactions.

-

- Requires access to the iodinated nitrobenzoic acid, which may itself require multi-step synthesis.

Multi-Step Synthesis via Diazotization and Bromination Followed by Iodination and Reduction

A more complex synthetic route involves:

- Diazotization of aniline derivatives to introduce bromine and iodine substituents.

- Subsequent bromination and iodination steps to install halogens at desired positions.

- Final reduction of the methyl group to benzyl alcohol.

This method is exemplified in the preparation of related compounds such as 2-bromo-5-iodobenzyl alcohol, which shares structural similarity with (2-Iodo-5-nitrophenyl)methanol.

-

- Diazotization of 2-methyl-4-iodoaniline with sodium nitrite and acid.

- Bromination to form 2-bromo-4-iodotoluene.

- Bromination of methyl group to benzyl bromide derivative.

- Hydrolysis or reduction to benzyl alcohol.

-

- Allows precise control over substitution pattern.

- Scalable for industrial production.

-

- Multi-step and time-consuming.

- Use of hazardous reagents such as diazonium salts and brominating agents.

Grignard Reaction Approaches

Grignard reagents derived from iodinated nitrobenzene derivatives can be reacted with formaldehyde or other aldehydes to form benzyl alcohols.

-

- Preparation of arylmagnesium halide from 2-iodo-5-nitrohalobenzene.

- Reaction with formaldehyde or paraformaldehyde at low temperature.

- Workup and purification to yield (2-Iodo-5-nitrophenyl)methanol.

-

- High yield and regioselectivity.

- Well-established organometallic methodology.

-

- Requires strict anhydrous conditions.

- Sensitive to moisture and air.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Reduction of 2-iodo-5-nitrobenzoic acid | 2-Iodo-5-nitrobenzoic acid | Reducing agents (e.g., NaBH4, borane) | Moderate to High | Direct route, regioselective | Requires iodinated acid precursor |

| Iodination of 5-nitrobenzyl alcohol | 5-Nitrobenzyl alcohol | I2 or NIS or TCCA, KI, NaOH, MeOH, 0 °C | High | Mild, selective iodination | Temperature sensitive, side products possible |

| Multi-step diazotization/bromination/iodination | 2-Methyl-4-iodoaniline | NaNO2, H2SO4, NBS, alkali, NBS, etc. | Moderate | Precise substitution control | Multi-step, hazardous reagents |

| Grignard reaction | 2-Iodo-5-nitrohalobenzene | Mg, THF, formaldehyde, low temperature | High | High yield, well-known method | Requires anhydrous conditions |

Research Findings and Notes

- The iodination step is critical and often performed at low temperatures to avoid over-iodination or decomposition of sensitive nitro groups.

- Use of trichloroisocyanuric acid as an oxidant in iodination reactions has been shown to provide high yields and selectivity with minimal environmental impact.

- Avoidance of lithium aluminum hydride reduction is preferred due to safety concerns related to hydrogen gas evolution; alternative reducing agents are favored.

- Purification typically involves recrystallization from ethyl acetate or chromatography to achieve high purity suitable for further synthetic applications.

- Analytical characterization includes NMR, HRMS, and melting point determination to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Iodo-5-nitrophenyl)methanol can undergo various types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiolates (R-SH) can be used for substitution reactions.

Major Products Formed

Oxidation: (2-Iodo-5-nitrophenyl)formaldehyde or (2-Iodo-5-nitrobenzoic acid).

Reduction: (2-Iodo-5-aminophenyl)methanol.

Substitution: Compounds with various functional groups replacing the iodine atom.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of (2-Iodo-5-nitrophenyl)methanol derivatives as inhibitors of PqsD, an enzyme involved in the biosynthesis of signal molecules in Pseudomonas aeruginosa. This bacterium is notorious for its antibiotic resistance and biofilm formation. The derivatives demonstrated promising anti-biofilm activity and were shown to interfere with the formation of the anthraniloyl-PqsD complex, crucial for bacterial communication and virulence .

Case Study: Structure-Activity Relationship

A comprehensive study evaluated various substituents on the (2-nitrophenyl)methanol scaffold to determine their effects on biological activity. The study found that retaining the nitro group was essential for maintaining inhibitory potency against PqsD. Toxicity assessments indicated that these compounds exhibited no significant toxic effects on human macrophages at concentrations up to 250 µM, suggesting a favorable safety profile for further development .

Organic Electronics

Development of Organic Semiconductors

(2-Iodo-5-nitrophenyl)methanol is utilized in the synthesis of organic semiconductors, which are critical for the fabrication of flexible electronic devices such as organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices enhances the electrical properties and stability of these materials, making them suitable for commercial applications in displays and lighting technologies .

Material Science

Synthesis of Specialty Polymers

In material science, (2-Iodo-5-nitrophenyl)methanol serves as an intermediate in developing specialized polymers with tailored properties. These polymers can exhibit improved thermal stability and conductivity, making them ideal for applications in coatings, adhesives, and other industrial materials .

Case Study: Polymer Development

Research has focused on creating polymers that incorporate (2-Iodo-5-nitrophenyl)methanol to enhance specific characteristics such as mechanical strength and thermal resistance. These materials are being explored for use in high-performance applications where traditional materials may fail .

Agrochemicals

Enhancement of Pesticides and Herbicides

The compound has been identified as a valuable component in formulating agrochemicals. It enhances the efficacy of pesticides and herbicides, contributing to improved crop yields by targeting specific pests while minimizing environmental impact .

Research and Development

Exploration of Novel Reactions

(2-Iodo-5-nitrophenyl)methanol is frequently employed in academic research settings to explore new chemical reactions and develop novel compounds. Its ability to act as a versatile reagent allows chemists to investigate various synthetic pathways, leading to the discovery of new materials and pharmaceuticals .

Summary Table

Mechanism of Action

The mechanism of action of (2-Iodo-5-nitrophenyl)methanol depends on the specific chemical reactions it undergoes For example, in reduction reactions, the nitro group is reduced to an amine group, which can then participate in further chemical transformations

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogs, identified through database searches, include:

| Compound Name | CAS No. | Similarity Score | Molecular Formula | Key Structural Differences |

|---|---|---|---|---|

| (5-Iodo-2-nitrophenyl)methanol | 150022-33-6 | 0.96 | C$7$H$6$INO$_3$ | Iodo at position 5; nitro at position 2 |

| (2-Amino-3-iodo-5-nitrophenyl)methanol | 1427501-75-4 | 0.87 | C$7$H$7$IN$2$O$3$ | Amino group at position 2; iodo at position 3 |

| 5-Iodo-2-methyl-3-nitroaniline | 6942-35-4 | 0.88 | C$7$H$7$IN$2$O$2$ | Methyl group replaces hydroxymethyl; amino group |

| 1-(2-Iodo-5-nitrophenyl)-1H-benzo[d]imidazole | Not provided | – | C${13}$H$9$IN$3$O$2$ | Methanol replaced by benzimidazole ring |

Notes:

- Positional isomerism (e.g., (5-Iodo-2-nitrophenyl)methanol) significantly impacts electronic properties and reactivity due to altered substituent proximity .

- Functional group variations, such as amino or methyl groups, alter polarity and biological activity. For example, amino-substituted derivatives may exhibit higher basicity but reduced stability under acidic conditions .

Biological Activity

(2-Iodo-5-nitrophenyl)methanol is a halogenated aromatic compound with the molecular formula C₇H₆INO₄ and a molecular weight of approximately 293.02 g/mol. Its structure features both an iodine atom and a nitro group on a phenyl ring, which significantly influences its chemical reactivity and biological activity. Recent studies have highlighted its potential as an inhibitor of key enzymes in bacterial signaling pathways, particularly in combating antibiotic-resistant pathogens.

The presence of iodine enhances the electrophilic character of (2-iodo-5-nitrophenyl)methanol, making it a reactive compound suitable for various synthetic applications. The compound can be synthesized through several methods, often involving modifications to enhance its biological efficacy or to create derivatives with distinct properties.

Enzyme Inhibition

Research indicates that (2-iodo-5-nitrophenyl)methanol and its derivatives exhibit significant inhibitory activity against PqsD, an enzyme critical for the synthesis of virulence factors in Pseudomonas aeruginosa. This enzyme plays a vital role in the bacterial communication system known as quorum sensing, which is essential for the regulation of biofilm formation and virulence .

Mechanism of Action

The inhibition mechanism appears to be time-dependent, suggesting that prolonged exposure increases the efficacy of the compound. Studies have demonstrated that the binding affinity and kinetics are influenced by structural modifications to the nitrophenyl moiety, with isothermal titration calorimetry providing insights into binding interactions.

Structure-Activity Relationship (SAR)

A comprehensive structure-activity relationship study has been conducted on various derivatives of (2-nitrophenyl)methanol. This research has led to the identification of compounds with enhanced anti-biofilm activity and improved binding characteristics against PqsD . The following table summarizes key findings related to different derivatives:

| Compound Name | Inhibition Potency | Binding Mode | Notable Features |

|---|---|---|---|

| (2-Iodo-5-nitrophenyl)methanol | High | Tight-binding | Effective against biofilm formation |

| 2-Nitrophenylmethanol | Moderate | Non-covalent | Baseline for SAR studies |

| 5-Nitro-2-(trifluoromethyl)phenol | Low | Reversible | Less effective due to steric hindrance |

Case Study 1: Inhibition of PqsD

In a study evaluating the inhibitory effects of various nitrophenyl derivatives on PqsD, (2-iodo-5-nitrophenyl)methanol was found to exhibit one of the highest levels of inhibition. The study utilized recombinant PqsD and assessed the impact on signal molecule production (HHQ and PQS) in Pseudomonas aeruginosa cultures. The results indicated that this compound could significantly reduce biofilm formation, highlighting its potential as a therapeutic agent against chronic infections caused by this pathogen .

Case Study 2: Binding Kinetics

Another investigation focused on the binding kinetics of (2-iodo-5-nitrophenyl)methanol using molecular docking studies. The results showed that modifications to the nitrophenyl group could enhance binding affinity, which is critical for designing more effective inhibitors. This study emphasized the importance of structural optimization in developing new anti-infective agents .

Q & A

Q. How can researchers balance open-data requirements with proprietary concerns in studies involving novel derivatives?

- Methodological Answer : Share synthetic procedures and characterization data openly (e.g., via Zenodo or Figshare) while patenting novel applications. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets, citing CAS registry numbers (e.g., [56515-63-0] for related compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.